molecular formula C26H22N4O2S B4304346 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE

4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE

Cat. No.: B4304346
M. Wt: 454.5 g/mol
InChI Key: SDVZOOQBPYTHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a quinoline moiety, a sulfonyl group, a piperazine ring, and an acridine core.

Preparation Methods

The synthesis of 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE typically involves multiple steps, starting with the preparation of the quinoline and acridine intermediatesThe final step involves the coupling of the piperazine derivative with the acridine core under specific reaction conditions .

This may include the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as DNA or proteins, through intercalation or binding to active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

9-(4-quinolin-8-ylsulfonylpiperazin-1-yl)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c31-33(32,24-13-5-7-19-8-6-14-27-25(19)24)30-17-15-29(16-18-30)26-20-9-1-3-11-22(20)28-23-12-4-2-10-21(23)26/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVZOOQBPYTHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Reactant of Route 2
Reactant of Route 2
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Reactant of Route 3
Reactant of Route 3
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Reactant of Route 4
Reactant of Route 4
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Reactant of Route 5
Reactant of Route 5
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.